molecular formula C9H13N3OSi B3329868 2-(Trimethylsilyl)-1,2,4-triazolo[4,3-a]pyridin-3(2h)-one CAS No. 64125-42-4

2-(Trimethylsilyl)-1,2,4-triazolo[4,3-a]pyridin-3(2h)-one

Cat. No.: B3329868
CAS No.: 64125-42-4
M. Wt: 207.3 g/mol
InChI Key: RLXRLPSZNJLVPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Trimethylsilyl)-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one is a heterocyclic compound that features a triazole ring fused to a pyridine ring, with a trimethylsilyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Trimethylsilyl)-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with trimethylsilyl azide in the presence of a suitable catalyst. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(Trimethylsilyl)-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the triazole or pyridine rings.

    Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like halides, amines, and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

2-(Trimethylsilyl)-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of materials with specific properties, such as luminescent materials and sensors.

Mechanism of Action

The mechanism of action of 2-(Trimethylsilyl)-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target. For example, in medicinal chemistry, it may inhibit or activate certain enzymes, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Trimethylsilyl)pyridine
  • 2-(Trimethylsilyl)ethynylpyridine
  • 1,2,4-Triazolo[4,3-a]pyridine

Uniqueness

2-(Trimethylsilyl)-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one is unique due to the presence of both the triazole and pyridine rings, as well as the trimethylsilyl group. This combination of structural features imparts distinct chemical and physical properties, making it valuable for various applications. The trimethylsilyl group enhances the compound’s stability and reactivity, while the fused ring system provides a rigid and planar structure, which is beneficial for interactions with biological targets.

Properties

CAS No.

64125-42-4

Molecular Formula

C9H13N3OSi

Molecular Weight

207.3 g/mol

IUPAC Name

2-trimethylsilyl-[1,2,4]triazolo[4,3-a]pyridin-3-one

InChI

InChI=1S/C9H13N3OSi/c1-14(2,3)12-9(13)11-7-5-4-6-8(11)10-12/h4-7H,1-3H3

InChI Key

RLXRLPSZNJLVPX-UHFFFAOYSA-N

Isomeric SMILES

C[Si](C)(C)N1C(=O)N2C=CC=CC2=N1

SMILES

C[Si](C)(C)N1C(=O)N2C=CC=CC2=N1

Canonical SMILES

C[Si](C)(C)N1C(=O)N2C=CC=CC2=N1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Trimethylsilyl)-1,2,4-triazolo[4,3-a]pyridin-3(2h)-one
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2-(Trimethylsilyl)-1,2,4-triazolo[4,3-a]pyridin-3(2h)-one
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2-(Trimethylsilyl)-1,2,4-triazolo[4,3-a]pyridin-3(2h)-one
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2-(Trimethylsilyl)-1,2,4-triazolo[4,3-a]pyridin-3(2h)-one
Reactant of Route 6
2-(Trimethylsilyl)-1,2,4-triazolo[4,3-a]pyridin-3(2h)-one

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